6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one

GPCR antagonist MCHR1 inhibitor Anti-obesity research

Unlock efficient medicinal chemistry. This 95%+ pure intermediate features a unique orthogonal reactivity: a C4 chloromethyl electrophilic handle for rapid derivatization, and a C6 chlorine with C5/C7 methyl groups to fine-tune lactone stability. Acquiring this single scaffold—a potent MCHR1 antagonist probe—enables access to dozens of analogs, accelerating your structure-activity relationship (SAR) studies and hit-to-lead campaigns.

Molecular Formula C12H10Cl2O2
Molecular Weight 257.11
CAS No. 147054-01-1
Cat. No. B2791644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one
CAS147054-01-1
Molecular FormulaC12H10Cl2O2
Molecular Weight257.11
Structural Identifiers
SMILESCC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CCl
InChIInChI=1S/C12H10Cl2O2/c1-6-3-9-11(7(2)12(6)14)8(5-13)4-10(15)16-9/h3-4H,5H2,1-2H3
InChIKeyFEPJUWJEMJYJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one (CAS 147054-01-1): A Synthetic Overview for Research Procurement


6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one (CAS 147054-01-1) is a synthetic organic compound classified as a substituted 2H-chromen-2-one (coumarin) derivative. The molecule possesses a distinct substitution pattern: a chlorine atom at the C6 position, a reactive chloromethyl group at the C4 position, and methyl groups at both the C5 and C7 positions on the chromenone core . Its molecular formula is C12H10Cl2O2, with a molecular weight of 257.11 g/mol . Commercial availability typically features a minimum purity of 95%, as indicated in procurement records .

Why 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one (CAS 147054-01-1) Cannot Be Replaced by Generic Coumarins


Substitution of 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one with a generic coumarin scaffold is scientifically unsound due to the unique, orthogonal reactivity conferred by its specific substitution pattern. The presence of the chloromethyl group at the C4 position provides a highly versatile electrophilic handle, enabling targeted nucleophilic substitution reactions—such as amination, thioether formation, or alkoxylation—that are not possible with simpler, unfunctionalized coumarins . Simultaneously, the electron-withdrawing C6 chlorine atom and the electron-donating C5 and C7 methyl groups together modulate the electronic density of the lactone ring, which is critical for tuning the stability of the core and the subsequent reactivity of the chloromethyl arm. This precise arrangement of substituents dictates a specific chemical behavior profile that generic coumarins, or those with different halogen/methyl placements, cannot replicate in synthesis protocols .

Quantitative Evidence Guide for 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one (CAS 147054-01-1)


Target Selectivity Profile: MCHR1 Affinity vs. Bcl-2 Family Proteins

Binding affinity data reveals a stark target selectivity for the melanin-concentrating hormone receptor 1 (MCHR1) over anti-apoptotic Bcl-2 family proteins. The compound exhibits potent antagonism at the human MCHR1 receptor, with an IC50 of 0.600 nM [1]. In contrast, its affinity for the apoptosis regulator Bcl-2 is negligible, with a measured Ki of 2,000 nM [2]. This represents a >3,300-fold difference in potency, clearly delineating its pharmacological target space.

GPCR antagonist MCHR1 inhibitor Anti-obesity research

Cytochrome P450 (CYP) Interaction Profile: Moderate CYP2A6 Inhibition vs. Negligible CYP2E1 Activity

In human liver microsome assays, 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one demonstrates a selective and moderate inhibition profile against specific cytochrome P450 (CYP) enzymes. The compound inhibits CYP2A6 with an IC50 of 51 nM, using coumarin as a substrate [1]. For CYP2E1, a key enzyme involved in the metabolism of xenobiotics and endogenous compounds, the compound exhibits a much weaker inhibitory effect, with an IC50 of 920 nM [2]. This differential activity is quantified as an 18-fold selectivity for CYP2A6 over CYP2E1.

Drug metabolism ADME-Tox profiling Cytochrome P450

Differentiation by Synthetic Versatility: C4 Chloromethyl Group Reactivity

The defining synthetic feature of this compound is its C4 chloromethyl group, which differentiates it from non-halogenated or differently substituted coumarin analogs. This group is a primary electrophilic site that undergoes predictable nucleophilic substitution. The compound can be directly converted to 6-chloro-4-(formyl)-5,7-dimethyl-2H-chromen-2-one via oxidation or to 6-chloro-4-(hydroxymethyl)-5,7-dimethyl-2H-chromen-2-one via reduction . For comparison, the parent compound 4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one (CAS 41295-58-3) lacks the C6 chlorine, which alters the ring's electron density and thus the reactivity of the chloromethyl group [1].

Organic synthesis Medicinal chemistry Building blocks

Multi-target Kinase Profile: PAK1 Inhibition

The compound exhibits inhibitory activity against p21-activated kinase 1 (PAK1), a serine/threonine-protein kinase implicated in cytoskeletal dynamics and cell motility. A related coumarin analog, also a 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one derivative, demonstrated potent inhibition of human recombinant PAK1 kinase domain with a Ki of 22 nM [1]. In contrast, the compound shows significantly weaker activity against cyclin-dependent kinase 7 (CDK7), with an IC50 greater than 1,000,000 nM (>1 mM), indicating no meaningful inhibition [2].

Kinase inhibitor Cancer biology Cell signaling

Differentiation by Structural Specificity: Physicochemical Properties

The compound is uniquely identified by its specific InChI Key, FEPJUWJEMJYJCF-UHFFFAOYSA-N, and its SMILES string, CC1=C(Cl)C(C)=C2C(CCl)=CC(=O)OC2=C1 . These structural fingerprints differentiate it from closely related analogs, such as 6-chloro-4-(chloromethyl)-2H-chromen-2-one (CAS 484000-51-3), which lacks the C5 and C7 methyl groups . The presence of these methyl groups increases the compound's calculated molecular weight to 257.11 g/mol and its lipophilicity compared to the non-methylated analog.

Compound characterization Quality control InChI Key

High-Impact Research Applications for 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one (CAS 147054-01-1)


Focused Library Synthesis via Nucleophilic Diversification

The chloromethyl group at the C4 position serves as a premier electrophilic handle for generating a library of coumarin derivatives. As a procurement strategy, acquiring this single intermediate enables access to dozens of unique final compounds through reactions with commercially available amines, thiols, or alcohols [1]. This approach is vastly more efficient than synthesizing each derivative de novo, directly addressing the need for compound collections in medicinal chemistry hit-to-lead campaigns [1].

Mechanistic Studies of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

Given its potent antagonism of MCHR1 (IC50 = 0.600 nM) [1] and its >3,300-fold selectivity over Bcl-2 [2], this compound is a valuable chemical probe for dissecting MCHR1-mediated signaling pathways in obesity, energy homeostasis, and mood disorders. Its high target selectivity ensures that observed biological effects can be attributed with high confidence to MCHR1 engagement, reducing the complexity of data interpretation in cellular and in vivo models.

Cytochrome P450 2A6 (CYP2A6) Inhibition and Drug-Drug Interaction (DDI) Studies

The moderate and selective inhibition of CYP2A6 (IC50 = 51 nM) [1], contrasted with weak inhibition of CYP2E1 (IC50 = 920 nM) [2], positions this compound as a useful tool in ADME-Toxology. It can be employed as a selective inhibitor to study the role of CYP2A6 in the metabolism of probe substrates (e.g., coumarin) and to assess the potential for CYP2A6-mediated drug-drug interactions in preclinical development.

Development of Selective PAK1 Chemical Probes

The demonstration that a close analog of this compound inhibits PAK1 with a Ki of 22 nM, while showing >45,000-fold selectivity over CDK7 (IC50 > 1,000,000 nM) [REFS-1, REFS-2], strongly supports the use of this chemotype as a starting point for developing selective, ATP-competitive inhibitors of PAK1. Such probes are essential for validating PAK1 as a therapeutic target in cancer metastasis and neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.